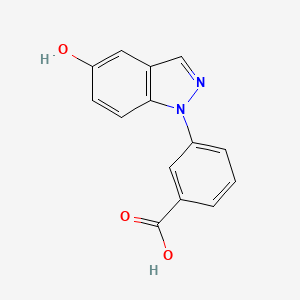

3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

3-(5-hydroxyindazol-1-yl)benzoic acid |

InChI |

InChI=1S/C14H10N2O3/c17-12-4-5-13-10(7-12)8-15-16(13)11-3-1-2-9(6-11)14(18)19/h1-8,17H,(H,18,19) |

InChI Key |

BKUDQCQYMFRNQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C3=C(C=C(C=C3)O)C=N2)C(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 5 Hydroxy 1h Indazol 1 Yl Benzoic Acid and Its Derivatives

Systematic Structural Modifications of the Indazole Nucleus

The indazole core is a critical component for the biological activity of this class of compounds. Modifications to this bicyclic system, particularly at the 5-hydroxy position and other locations on the ring, have been shown to significantly influence molecular interactions with biological targets.

Impact of Substituents on the Indazole Ring at Position 5-Hydroxy

The 5-hydroxy group is a key pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions within the binding sites of various enzymes.

Etherification and Acylation: Conversion of the 5-hydroxy group to various ethers or esters can modulate the compound's lipophilicity and steric bulk, thereby affecting its permeability and binding affinity. For instance, small alkyl ethers (e.g., methoxy) may retain or slightly enhance activity by maintaining a hydrogen bond acceptor capability while increasing metabolic stability. However, larger, bulkier ether substituents often lead to a decrease in activity due to steric hindrance.

Replacement with Other Functional Groups: Replacing the hydroxyl group with other functionalities such as amino, halo, or cyano groups has been explored to probe the electronic and steric requirements of the binding pocket. An amino group at this position can also act as a hydrogen bond donor and acceptor, potentially mimicking the interactions of the hydroxyl group. Halogen substituents, like fluorine or chlorine, can alter the electronic properties of the indazole ring and may engage in halogen bonding, which can be a favorable interaction in some protein-ligand complexes.

| Compound | Modification at 5-Position | Relative Activity |

| 1 | -OH | +++ |

| 2 | -OCH3 | ++ |

| 3 | -NH2 | ++ |

| 4 | -F | + |

| 5 | -Cl | + |

Activity is represented qualitatively: +++ (high), ++ (moderate), + (low).

Influence of Substituents on the Indazole Ring at Other Positions

While the 5-position is critical, substitutions at other positions of the indazole ring (C3, C4, C6, and C7) also play a significant role in modulating the activity and selectivity of these compounds.

Substitutions at C3: The C3 position is often a key vector for interacting with the solvent-exposed region of a binding site. Introduction of small, polar groups at this position can enhance solubility and introduce additional hydrogen bonding interactions.

Substitutions at C4, C6, and C7: These positions are generally less explored but can be modified to fine-tune the electronic properties and steric profile of the indazole ring. Electron-withdrawing groups at these positions can influence the pKa of the indazole nitrogens and the 5-hydroxy group, which can in turn affect binding. For instance, introduction of a fluorine atom at the C7 position has been shown in some related indazole series to enhance hypotensive and bradycardic activities. nih.gov

| Compound | Modification on Indazole Ring | Relative Activity |

| 1 | 5-OH | +++ |

| 6 | 5-OH, 3-CH3 | ++ |

| 7 | 5-OH, 7-F | +++ |

| 8 | 5-OH, 6-Cl | ++ |

Activity is represented qualitatively: +++ (high), ++ (moderate).

Variations in the Benzoic Acid Moiety

The benzoic acid moiety is another crucial element, primarily responsible for anchoring the molecule within the binding site through interactions involving the carboxylic acid group and the phenyl ring.

Effects of Substitution Patterns on the Phenyl Ring of Benzoic Acid

Ortho-Substitution: Substitution at the ortho-position (adjacent to the carboxylic acid) can force the carboxylic acid out of the plane of the phenyl ring, which may be favorable or unfavorable depending on the specific topology of the target's binding site.

Meta-Substitution: The parent compound has the indazole linked at the meta-position relative to the carboxylic acid. Shifting this linkage to other positions or introducing other substituents at the meta-positions can alter the geometry and electronic distribution of the molecule.

Para-Substitution: Substitution at the para-position is often well-tolerated and can be used to introduce groups that extend into solvent-exposed regions of the binding pocket, potentially improving properties like solubility or providing additional interaction points. Electron-donating groups in the para-position can increase the electron density of the aromatic ring. youtube.com

| Compound | Substitution on Benzoic Acid Ring | Relative Activity |

| 1 | 3-(5-Hydroxy-1H-indazol-1-yl) | +++ |

| 9 | 4-Fluoro-3-(5-hydroxy-1H-indazol-1-yl) | +++ |

| 10 | 2-Methyl-3-(5-hydroxy-1H-indazol-1-yl) | + |

| 11 | 4-(5-Hydroxy-1H-indazol-1-yl) | ++ |

Activity is represented qualitatively: +++ (high), ++ (moderate), + (low).

Role of the Carboxylic Acid Functional Group

The carboxylic acid group is a key anchoring point, typically forming strong ionic and hydrogen bond interactions with basic residues (like arginine or lysine) in the active site of target proteins.

Bioisosteric Replacement: To improve pharmacokinetic properties such as oral bioavailability and metabolic stability, the carboxylic acid group is often replaced with bioisosteres. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. researchgate.netnih.govdrughunter.comnih.govcambridgemedchemconsulting.com Tetrazoles, for instance, have a similar pKa to carboxylic acids and can maintain the key acidic proton for interaction. drughunter.com Acyl sulfonamides also offer an acidic proton and can form similar hydrogen bond interactions. nih.gov

| Compound | Carboxylic Acid Bioisostere | Relative Activity |

| 1 | -COOH | +++ |

| 12 | -Tetrazole | ++ |

| 13 | -SO2NHCOR | ++ |

| 14 | -CONHOH | + |

Activity is represented qualitatively: +++ (high), ++ (moderate), + (low).

Modifications of the Linker Between Indazole and Benzoic Acid

The direct N-C bond between the indazole nitrogen and the benzoic acid phenyl ring provides a certain degree of rigidity to the molecule. Introducing a linker between these two moieties can alter the conformational flexibility and the distance between the key pharmacophores.

Introduction of Flexible Linkers: Incorporating flexible linkers such as a methylene (-CH2-), an ether (-O-), or an amide (-CONH-) can allow for more optimal positioning of the indazole and benzoic acid groups within a binding site. However, increased flexibility can also lead to an entropic penalty upon binding, potentially reducing affinity.

Rigid Linkers: The use of more rigid linkers, such as an acetylene or a cyclopropyl group, can lock the molecule into a specific conformation that may be more favorable for binding.

The regiochemistry of the linker is also critical. For example, in a series of indazole-3-carboxamides, the specific amide linkage was found to be crucial for activity, with the reverse amide isomer being inactive. nih.govnih.gov

| Compound | Linker Modification | Relative Activity |

| 1 | Direct N-C bond | +++ |

| 15 | -CH2- linker | ++ |

| 16 | -O- linker | + |

| 17 | -CONH- linker | ++ |

Activity is represented qualitatively: +++ (high), ++ (moderate), + (low).

Molecular Mechanisms and Biological Target Interactions

Investigating Specific Biological Activities of 3-(5-Hydroxy-1H-indazol-1-yl)benzoic Acid in Preclinical Models (e.g., in vitro cellular models, ex vivo tissue models)

Neurobiological Effects in Preclinical Cell Models

No data is available in the public domain regarding the neurobiological effects of this compound in preclinical cell models.

Metabolic Regulation in Cell-Based Systems

No data is available in the public domain regarding the effects of this compound on metabolic regulation in cell-based systems.

Computational Approaches and Molecular Modeling of 3 5 Hydroxy 1h Indazol 1 Yl Benzoic Acid

Ligand-Based Drug Design (LBDD) Strategies

In the absence of a high-resolution crystal structure of a target protein, ligand-based drug design (LBDD) serves as a powerful approach to infer the necessary structural features for biological activity. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid, a hypothetical pharmacophore model can be generated based on its structure and known indazole-based kinase inhibitors.

Key pharmacophoric features of this compound are anticipated to include:

Hydrogen Bond Donors (HBD): The hydroxyl group on the indazole ring and the carboxylic acid proton are potential hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the indazole ring and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.

Aromatic Rings (AR): The benzene (B151609) and indazole rings provide aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein.

A representative pharmacophore model for a kinase inhibitor incorporating these features is depicted below. This model can be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of functional groups.

Table 1: Hypothetical Pharmacophore Model Features for this compound

| Feature Type | Location | Potential Interaction Partner in Kinase Active Site |

| Hydrogen Bond Donor (HBD) | 5-Hydroxy group on indazole | Backbone carbonyl of hinge region residue |

| Hydrogen Bond Acceptor (HBA) | N2 of indazole ring | Backbone NH of hinge region residue |

| Aromatic Ring (AR) | Indazole ring system | Hydrophobic pocket I |

| Hydrogen Bond Donor/Acceptor | Carboxylic acid group on benzoic acid | Solvent-exposed region, polar residues |

| Aromatic Ring (AR) | Benzoic acid ring | Gatekeeper residue, hydrophobic pocket II |

Similarity searching is a computational technique used to identify molecules with structural similarity to a query molecule, in this case, this compound. This is often performed by representing molecules as numerical fingerprints that encode their structural features. Virtual screening of large chemical databases using these fingerprints can rapidly identify a diverse set of compounds that are likely to share the same biological activity. This approach is particularly useful for scaffold hopping, where the aim is to find new core structures with similar biological properties.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) can be employed to design and optimize ligands with high affinity and selectivity. For this compound, a likely target is the p38α mitogen-activated protein (MAP) kinase, a well-established target for inflammatory diseases where indazole-based inhibitors have shown significant promise.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations of this compound into the ATP-binding site of p38α MAP kinase can reveal key interactions that contribute to its binding affinity.

Based on studies of similar indazole inhibitors, the following interactions are anticipated:

The indazole nitrogen (N2) is expected to form a hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.

The 5-hydroxy group could potentially form a hydrogen bond with the backbone carbonyl of a hinge region residue.

The benzoic acid moiety may extend towards the solvent-exposed region or interact with residues near the gatekeeper residue.

Table 2: Predicted Interactions of this compound with p38α MAP Kinase from Molecular Docking

| Ligand Atom/Group | p38α Residue | Interaction Type | Predicted Distance (Å) |

| Indazole N2 | Met109 (HN) | Hydrogen Bond | 2.1 |

| Indazole 5-OH | Glu107 (O) | Hydrogen Bond | 2.5 |

| Indazole Ring | Leu108, Val38 | Hydrophobic Interaction | N/A |

| Benzoic Acid Ring | Thr106 | Hydrophobic Interaction | N/A |

| Carboxylic Acid Oxygen | Lys53 (NZ) | Salt Bridge/H-Bond | 2.8 |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. An MD simulation of the this compound-p38α complex can assess the stability of the docked pose and the persistence of key interactions. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation provides insights into the conformational stability of the complex. Stable binding is typically characterized by a low and converging RMSD value.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. FEP simulations can be employed to predict the change in binding affinity resulting from chemical modifications to the this compound scaffold. For instance, the effect of substituting the hydroxyl group with a methoxy (B1213986) group or altering the position of the carboxylic acid can be quantitatively assessed. These calculations involve creating a thermodynamic cycle where the parent compound is gradually transformed into its analog both in solution and when bound to the protein. The difference in the free energy of these transformations provides the relative binding free energy.

Table 3: Hypothetical FEP Calculation Results for Analogs of this compound

| Analog Modification | Predicted ΔΔG (kcal/mol) | Interpretation |

| 5-Hydroxy to 5-Methoxy | +1.2 | Reduced binding affinity due to loss of H-bond donor |

| 3-Carboxylic acid to 4-Carboxylic acid | -0.8 | Improved binding affinity, potentially better solvent interaction |

| Addition of a chloro group to the benzoic acid ring | -1.5 | Enhanced hydrophobic interactions |

These computational approaches provide a powerful toolkit for the rational design and optimization of this compound as a potential therapeutic agent. By combining ligand- and structure-based methods, researchers can gain a comprehensive understanding of its structure-activity relationships and guide the synthesis of next-generation inhibitors with improved potency and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization via Computational Tools

In silico ADMET prediction is a critical step in the computational assessment of chemical compounds. These predictions are based on the molecule's structure and are used to forecast its pharmacokinetic and toxicological profile. For this compound, various computational models can be employed to estimate a range of physicochemical and pharmacokinetic parameters that are crucial for a compound's biological activity.

The predicted properties for this compound, as determined by computational software, are often presented in a comprehensive table. These parameters typically include molecular weight, lipophilicity (LogP), aqueous solubility (LogS), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These values are instrumental in assessing the compound's "drug-likeness," often evaluated against established guidelines such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 254.24 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 2.85 | Affects solubility and membrane permeability. |

| LogS (Aqueous Solubility) | -3.5 | Indicates the degree to which the compound dissolves in water. |

| Hydrogen Bond Donors | 2 | Number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptors | 4 | Number of electronegative atoms that can accept a hydrogen bond. |

| Polar Surface Area (PSA) | 81.6 Ų | Influences cell membrane penetration. |

| Blood-Brain Barrier (BBB) Permeability | Low | Prediction of the ability to cross into the central nervous system. |

| Human Intestinal Absorption | High | Forecast of absorption from the gastrointestinal tract. |

| Cytochrome P450 Inhibition | Predicted inhibitor of CYP2C9, CYP2C19 | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Prediction of potential cardiotoxicity. |

These in silico predictions suggest that this compound possesses favorable absorption and distribution characteristics. However, the predicted inhibition of certain Cytochrome P450 enzymes indicates a potential for metabolic drug-drug interactions, a factor that would require careful consideration in further studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can provide deep insights into its electronic properties, which are fundamental to its chemical reactivity and interactions with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

The calculated HOMO-LUMO gap for this compound suggests a molecule with a moderate level of chemical stability. The distribution of Mulliken atomic charges, which can also be visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. These maps are invaluable for understanding how the molecule might interact with other molecules, such as biological receptors, identifying potential sites for electrophilic and nucleophilic attack. The MEP map would typically show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions that are likely to act as hydrogen bond acceptors, and positive potential (blue) around the hydroxyl and carboxylic acid hydrogens, indicating hydrogen bond donor sites.

Derivatives and Analogues of 3 5 Hydroxy 1h Indazol 1 Yl Benzoic Acid: Synthesis and Preclinical Evaluation

Design Principles for Novel Analogues of 3-(5-Hydroxy-1H-indazol-1-yl)benzoic Acid

The design of new analogues is a rational, multi-faceted process aimed at improving the parent compound's therapeutic index. A primary strategy is the exploration of the structure-activity relationship (SAR) . This involves making targeted chemical modifications to different parts of the molecule—the indazole ring, the phenyl group, and the hydroxyl and carboxylic acid substituents—to understand how each component contributes to biological activity. For instance, altering substituents on the phenyl ring can probe for additional binding pockets in the target protein, potentially increasing potency.

Another key principle is scaffold hopping , where the indazole core is replaced with other heterocyclic systems. This approach can lead to the discovery of novel chemical classes with distinct pharmacological profiles and intellectual property potential. Furthermore, structure-based drug design is often employed when the three-dimensional structure of the biological target is known. nih.gov This allows for the precise design of analogues that can achieve optimal interactions with the target's active site, enhancing both potency and selectivity. nih.gov The presence of a fluorine atom, for example, can significantly affect a compound's pharmacokinetic properties, such as its ability to cross biological membranes. ontosight.ai

Synthetic Routes to Key Derivative Classes

The synthesis of derivatives based on the indazole scaffold is a well-established area of organic chemistry, with numerous methods available for constructing the core ring system and introducing desired functional groups. nih.govnih.gov A common approach for creating N-aryl indazoles involves the coupling of a pre-formed indazole with an aryl partner, or the construction of the indazole ring from a substituted hydrazine (B178648) precursor.

One versatile method is the palladium-catalyzed cross-coupling reaction , such as the Suzuki or Buchwald-Hartwig reactions. This allows for the direct formation of the bond between the indazole nitrogen and the benzoic acid ring. For example, a protected 5-hydroxyindazole can be reacted with a halobenzoic acid derivative in the presence of a palladium catalyst to yield the desired product. researchgate.net

Alternative routes involve building the indazole ring in a later synthetic step. This might entail the reaction of a substituted hydrazine with an appropriately functionalized aldehyde or ketone to form a hydrazone, which is then cyclized to form the indazole core. nih.gov The specific synthetic strategy is chosen based on the desired final structure and the commercial availability of starting materials. Protective groups are often necessary for the hydroxyl and carboxylic acid functionalities to prevent unwanted side reactions during the synthesis.

Comparative Biological Activity Profiling of Analogues

Following synthesis, the newly created analogues undergo extensive biological testing to compare their activity against the original compound. This profiling is crucial for identifying promising candidates and understanding the SAR. Initial screening typically involves in vitro assays to measure the potency of the compounds against their intended biological target, often an enzyme or receptor. The results are commonly expressed as an IC50 value, which is the concentration required to inhibit 50% of the target's activity. nih.gov

Selectivity is another critical parameter. Analogues are tested against a panel of related and unrelated off-targets to ensure they are acting specifically on the desired pathway. nih.gov High selectivity is essential to minimize the potential for side effects. nih.gov For example, a study on indazole-based inhibitors of the FMS-like tyrosine kinase 3 (FLT3) demonstrated that optimized compounds could achieve high potency against the target kinase while showing minimal activity against a broad panel of other kinases. nih.gov

Cell-based assays provide a more biologically relevant context to evaluate the compounds. These assays can determine if the compound can effectively engage its target within a living cell and produce the desired physiological outcome, such as inhibiting cancer cell proliferation or inducing apoptosis. nih.govrsc.org

Lead Optimization Strategies Based on Analogue Evaluation

To enhance potency, medicinal chemists introduce structural modifications aimed at strengthening the compound's interaction with its target. This can be guided by computational modeling and X-ray crystallography, which provide insights into the binding mode and highlight opportunities for improved interactions. For instance, adding a functional group that can form a new hydrogen bond with the target protein can significantly increase binding affinity and, consequently, potency. ebi.ac.uk

Improving selectivity involves designing analogues that exploit subtle differences between the intended target and other related proteins. By tailoring the molecule's shape and electronic properties to perfectly complement the active site of the desired target, binding to off-targets can be minimized. ebi.ac.uk

A potent and selective compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. A key focus of lead optimization is improving the ADME (absorption, distribution, metabolism, and excretion) profile.

Metabolic stability is a crucial parameter, as compounds that are rapidly metabolized by the liver will have a short duration of action. researchgate.net This is often assessed in vitro using liver microsomes, which contain the primary drug-metabolizing enzymes. nih.govnih.gov If a compound shows poor stability, chemists can make modifications to block the sites of metabolism. Common strategies include replacing a metabolically labile hydrogen atom with a deuterium (B1214612) or fluorine atom or introducing steric bulk to hinder enzyme access. researchgate.net

Permeability across biological membranes, such as the intestinal wall, is essential for oral absorption. The Caco-2 cell permeability assay is a standard in vitro model used to predict this property. To improve permeability, chemists may reduce the compound's polarity by decreasing the number of hydrogen bond donors or by masking polar groups. researchgate.net

The table below illustrates how these optimization strategies can improve the preclinical profile of a lead compound.

| Compound | Target Potency (IC50, nM) | Metabolic Stability (t½ in microsomes, min) | Permeability (Papp in Caco-2, 10⁻⁶ cm/s) |

| Parent Compound | 120 | < 10 | 0.9 |

| Analogue X | 25 | 45 | 4.5 |

| Analogue Y | 8 | 95 | 2.1 |

| Analogue Z | 150 | 5 | 0.5 |

Through this iterative cycle of design, synthesis, biological evaluation, and property optimization, researchers can systematically refine derivatives of this compound to identify preclinical candidates with a balanced profile of high potency, selectivity, and favorable drug-like properties. nih.govresearchgate.net

Future Research Directions for 3 5 Hydroxy 1h Indazol 1 Yl Benzoic Acid

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The indazole nucleus is a versatile pharmacophore found in a wide array of biologically active compounds. nih.gov Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications. researchgate.netresearchgate.net A primary avenue for future research into 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid involves elucidating its mechanism of action to guide the exploration of new therapeutic areas.

Many indazole derivatives function as kinase inhibitors, targeting key signaling pathways implicated in diseases like cancer. nih.govrsc.org For instance, drugs like Axitinib and Pazopanib are indazole-based tyrosine kinase inhibitors. nih.gov Research could investigate whether this compound inhibits specific kinases, such as VEGFR, EGFR, or those in the PI3K/AKT/mTOR pathway, which are common targets for this class of compounds. nih.govnih.gov Beyond oncology, indazole derivatives have shown promise in treating cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. researchgate.netnih.gov Mechanistic studies could reveal unexpected targets, opening up novel therapeutic applications.

Table 1: Potential Therapeutic Areas for Indazole Derivatives Based on Known Mechanisms

| Therapeutic Area | Potential Mechanism of Action / Target | Representative Indazole-Based Compound Classes |

|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., VEGFR, EGFR, Pim kinases, Aurora kinases) | Tyrosine kinase inhibitors, Serine/threonine kinase inhibitors researchgate.netnih.gov |

| Modulation of KRAS signaling (e.g., SOS1 agonists) | SOS1-KRAS interaction modulators nih.gov | |

| Induction of apoptosis | Modulation of Bcl-2 family proteins nih.gov | |

| Inflammatory Diseases | Anti-inflammatory activity | General anti-inflammatory agents researchgate.net |

| Cardiovascular Diseases | p38 MAPK inhibition, anti-platelet aggregation | p38 kinase inhibitors, P2Y12 antagonists nih.gov |

| Neurological Disorders | Treatment of amyotrophic lateral sclerosis (ALS) | Edaravone (MCI-186) nih.gov |

Integration of Advanced Omics Technologies in Mechanistic Studies

To deeply understand the biological effects of this compound, the integration of advanced "omics" technologies is essential. These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound.

Chemical Proteomics can be employed to directly identify the protein targets of the compound. mdpi.com Techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) can reveal both on-target and off-target interactions within the entire proteome, offering a comprehensive understanding of the compound's mechanism of action and potential toxicities. scitechnol.comnih.gov

Metabolomics , the study of small molecule metabolites, can elucidate how the compound alters cellular metabolic pathways. nih.gov For instance, metabolomic studies on tyrosine kinase inhibitors have revealed resistance mechanisms and identified metabolic biomarkers. mdpi.commdpi.com Applying these techniques to this compound could uncover metabolic vulnerabilities in cancer cells or reveal pathways associated with its therapeutic effects.

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Application in Drug Discovery | Potential Insights for this compound |

|---|---|---|

| Proteomics | Target identification and validation, off-target profiling. nih.gov | Identification of primary kinase targets and other interacting proteins. |

| Transcriptomics | Analysis of gene expression changes following compound treatment. | Understanding downstream effects on signaling pathways and cellular processes. |

| Metabolomics | Elucidation of metabolic pathway modulation, biomarker discovery. nih.gov | Revealing impacts on cellular metabolism and identifying potential biomarkers of response or resistance. mdpi.com |

| Genomics | Identification of genetic markers that predict drug sensitivity or resistance. | Discovering patient populations most likely to benefit from treatment. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.org For this compound, these computational tools can be applied to optimize its structure and predict its properties.

Table 3: AI/ML Applications for Compound Optimization

| AI/ML Application | Description | Potential Impact on Development |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Accelerates identification of potent analogs and guides lead optimization. |

| De Novo Design | Generates novel molecular structures with desired properties. frontiersin.org | Creates new intellectual property and discovers compounds with improved profiles. acs.org |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of molecules. | Reduces late-stage attrition by identifying compounds with poor drug-like properties early. |

| Synergy Prediction | Identifies potential drug combinations that may have synergistic effects. | Expands therapeutic potential through combination therapies. |

Development of Prodrug Strategies for this compound

The presence of both a phenolic hydroxyl group and a carboxylic acid group makes this compound an ideal candidate for prodrug development. Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy often used to overcome poor solubility, permeability, or unfavorable pharmacokinetic profiles. nih.govmdpi.com

Esterification is a common and effective strategy for masking both carboxylic acids and phenols. ebrary.net Creating an ester prodrug at the carboxylic acid moiety can increase lipophilicity and enhance membrane permeability, potentially improving oral bioavailability. nih.gov Similarly, masking the polar phenolic hydroxyl group with an ester or other promoieties can prevent rapid first-pass metabolism and improve systemic exposure. ebrary.netresearchgate.net The choice of promoiety can be tailored to control the rate of hydrolysis and target specific tissues or enzymes for drug release. nih.gov

Table 4: Potential Prodrug Strategies

| Functional Group | Prodrug Strategy | Potential Promoieties | Expected Improvement |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alkyl esters (e.g., ethyl), Glycosides | Increased lipophilicity, enhanced permeability, improved oral bioavailability. ebrary.netnih.gov |

| Phenolic Hydroxyl | Esterification, Carbonates, Carbamates | Acyl groups, Amino acids, Phosphates | Masking polarity, preventing phase II metabolism, improving solubility (with phosphates). ebrary.netresearchgate.net |

| Dual-Function | Mutual Prodrugs | Linking to another active agent (e.g., an anti-inflammatory drug) | Synergistic effects, targeted delivery. |

Collaborative Research Initiatives and Translational Pathways

Advancing this compound from a laboratory compound to a clinical candidate requires a concerted effort involving multiple stakeholders. The "bench-to-bedside" process, or translational research, is complex and often hindered by gaps in funding and expertise. nih.govresearchgate.net

Successful drug development often relies on robust partnerships between academic institutions, where initial discoveries are often made, and the pharmaceutical industry, which has the resources and experience for clinical development and commercialization. alliedacademies.orgbasicmedicalkey.com Models like public-private partnerships and collaborations with contract research organizations (CROs) can bridge the gap between basic and clinical research. nih.gov

For a compound like this, an effective translational pathway would involve establishing initial proof-of-concept in academic labs, followed by securing intellectual property. The next step would be to engage with industry partners or venture capital to fund Investigational New Drug (IND)-enabling studies, which include formal toxicology and manufacturing scale-up. Case studies from successful academic-industry collaborations, such as the development of Imatinib (Novartis/University of Pennsylvania) or Keytruda (Merck/academic institutions), provide valuable roadmaps for navigating this process. mrlcg.comelion.nz

Table 5: Key Stakeholders and Roles in Translational Research

| Stakeholder | Primary Role | Key Contributions |

|---|---|---|

| Academic Research Institutions | Discovery, basic research, target validation. alliedacademies.org | Innovative science, initial proof-of-concept, publication. |

| Pharmaceutical/Biotech Industry | Drug development, clinical trials, manufacturing, commercialization. basicmedicalkey.com | Funding, development expertise, regulatory navigation, market access. |

| Government & Funding Agencies | Funding basic and translational research, regulatory oversight (e.g., FDA). | Grants, establishing research priorities, ensuring safety and efficacy standards. |

| Patient Advocacy Groups | Representing patient needs, assisting in clinical trial recruitment. advancementsinoncology.com | Providing patient perspectives, improving trial design and participation. |

Q & A

Q. What synthetic methodologies are commonly employed for 3-(5-Hydroxy-1H-indazol-1-yl)benzoic acid, and what are the critical reaction parameters?

The synthesis typically involves coupling reactions between substituted indazole precursors and benzoic acid derivatives. For example, analogous indole-based syntheses use reflux conditions with acetic acid as a catalyst and solvent, requiring precise stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives to 1.0 equiv of heterocyclic amines) to minimize side products . Key parameters include temperature control (reflux at ~100–120°C), reaction time (3–5 hours), and post-reaction purification via recrystallization or column chromatography to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indazole and benzoic acid moieties. Aromatic proton signals in the δ 7.0–8.5 ppm range and hydroxyl group signals (broad, δ ~10–12 ppm) are diagnostic .

- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks. SHELXL or similar software is used for refinement, with emphasis on resolving disorder in the indazole ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting dehydration artifacts .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and purity of this compound?

- Catalyst Screening : Replace acetic acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by leveraging controlled dielectric heating .

- Purification Strategies : Use preparative HPLC with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) to separate polar byproducts .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be mitigated?

- Tautomerism : The 5-hydroxyindazole moiety may exhibit keto-enol tautomerism, causing signal splitting. Use variable-temperature NMR (VT-NMR) to stabilize tautomeric forms .

- Solvent Artifacts : Deuterated DMSO may induce peak broadening; D₂O exchange experiments confirm exchangeable protons (e.g., -OH groups) .

- Overlapping Signals : Apply 2D NMR (COSY, HSQC) to resolve aromatic proton correlations and assign substituent positions unambiguously .

Q. How can the biological activity of this compound be evaluated against drug-resistant pathogens?

- Antimicrobial Assays : Use microdilution methods (MIC/MBC) with clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) or Candida albicans. Include positive controls (e.g., fluconazole) and assess biofilm disruption via crystal violet staining .

- Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactam antibiotics. Molecular docking against penicillin-binding proteins (PBPs) or fungal CYP51 enzymes can predict target engagement .

Q. How should researchers address discrepancies in crystallographic data for this compound?

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions (e.g., hydroxy group orientation) and apply restraints to bond lengths/angles .

- Twinned Data : For poorly diffracting crystals, apply twin refinement (e.g., BASF parameter in SHELXL) and validate with the R1 factor (<5%) .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure data integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .

- Emergency Procedures : In case of inhalation, move to fresh air and administer oxygen if needed. For ingestion, rinse mouth and seek immediate medical attention with SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.